molecular formula C15H25BN2O2 B2579666 Isobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine CAS No. 2096339-50-1

Isobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine

Cat. No. B2579666
CAS RN: 2096339-50-1
M. Wt: 276.19
InChI Key: FEYNZBKYRYFFJS-UHFFFAOYSA-N
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Description

This compound is a colorless to yellow liquid or semi-solid . It is also known by other names such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The molecular structure of this compound can be obtained from the Cambridge Crystallographic Data Centre . Further studies on the crystal structure and DFT have been conducted .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For example, it has been used as an intermediate in the synthesis of biologically active compounds such as crizotinib .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.21 . It is a crystal with a melting point of 116°C . The compound is also known to be a solid with a melting point of 60-65°C .

Scientific Research Applications

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Eye Irritant 2 and Skin Irritant 2 .

Future Directions

The compound has potential applications in the synthesis of conjugated copolymers . It can also be used as a reagent to borylate arenes .

properties

IUPAC Name

N-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2/c1-11(2)10-18-13-9-12(7-8-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYNZBKYRYFFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine

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